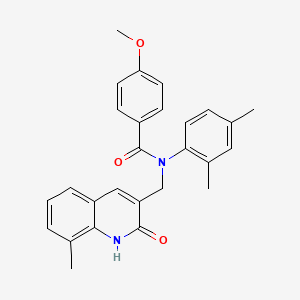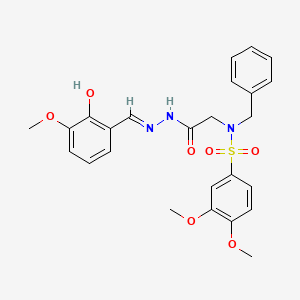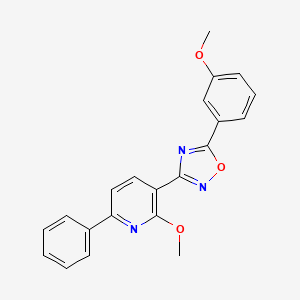
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the expression of certain proteins involved in cancer cell proliferation and survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and animals. For example, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, it has been found to reduce bacterial growth and inhibit the formation of biofilms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. In addition, its relatively simple synthesis method and high yield make it an attractive compound for large-scale synthesis. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biological activities. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility in water to make it more suitable for certain experiments.
Métodos De Síntesis
The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphoryl chloride to form the oxadiazole ring. The yield of this synthesis method is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, it has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-16-10-6-9-15(13-16)20-23-19(24-27-20)17-11-12-18(22-21(17)26-2)14-7-4-3-5-8-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHACUTWPUHVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


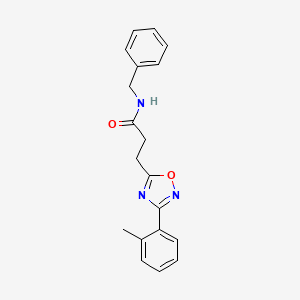

![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
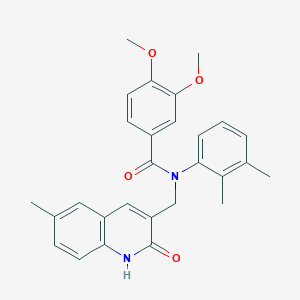



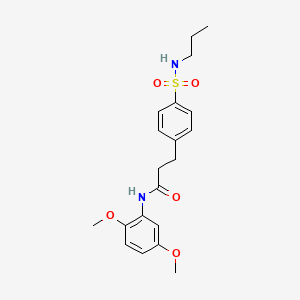
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
